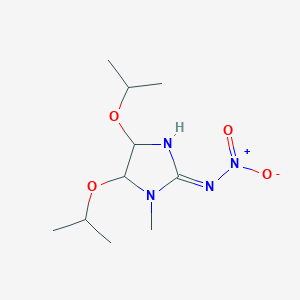
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory neurotransmission, which can have a range of physiological effects depending on the specific brain region and cell type.
Biochemical and Physiological Effects:
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including the inhibition of synaptic plasticity, the modulation of neuronal excitability, and the regulation of neurotransmitter release. It has also been implicated in the regulation of synaptic transmission in the hippocampus, a brain region involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone is its high potency and selectivity as an AMPA receptor antagonist, which makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, its use can be limited by its potential toxicity and the need for careful dosing and administration to avoid unwanted effects.
Future Directions
There are several potential future directions for research on 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone and its applications in scientific research. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific roles of different receptor subtypes in various brain regions. Another area of interest is the investigation of the potential therapeutic applications of 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone and related compounds in the treatment of neurological and psychiatric disorders. Overall, 6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone represents a valuable tool for studying the complex and dynamic processes of synaptic transmission and plasticity in the brain.
Synthesis Methods
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with ethyl trifluoroacetate, followed by the reaction of the resulting intermediate with 2-chloroquinazoline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
6,8-dimethyl-2-(trifluoromethyl)-4(3H)-quinazolinone has been widely used in scientific research as a pharmacological tool to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
6,8-dimethyl-2-(trifluoromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-5-3-6(2)8-7(4-5)9(17)16-10(15-8)11(12,13)14/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHUCFLOKPYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

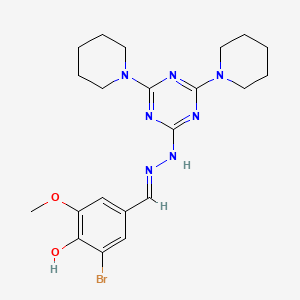
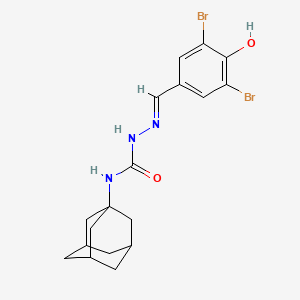
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
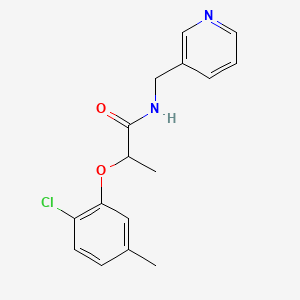
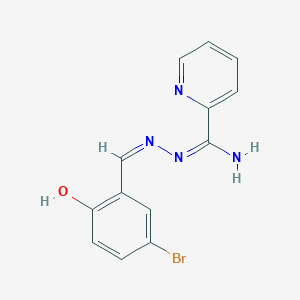
![N-[3-(1H-imidazol-1-yl)propyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6071610.png)
![[2-({3-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6071622.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)
![ethyl 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-2-hydroxypropyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6071637.png)
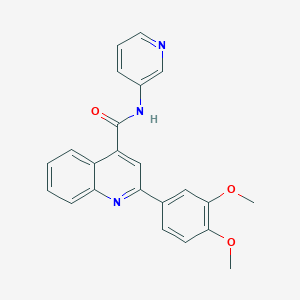
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)
